REACTION_SMILES
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[F:6][B:7]([F:8])[F:9].[P:1]([OH:2])([OH:3])([OH:4])=[O:5]>>[F:6][B:7]([F:8])[F:9].[P:1](=[O:2])([OH:3])([OH:4])[OH:5]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
FB(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
FB(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O=P(O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[F:6][B:7]([F:8])[F:9].[P:1]([OH:2])([OH:3])([OH:4])=[O:5]>>[F:6][B:7]([F:8])[F:9].[P:1](=[O:2])([OH:3])([OH:4])[OH:5]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FB(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
FB(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O=P(O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |